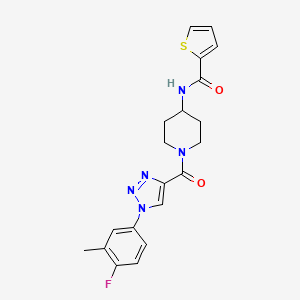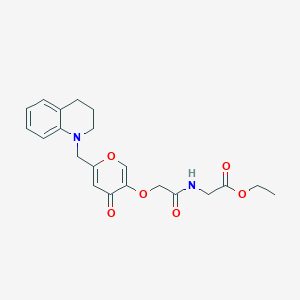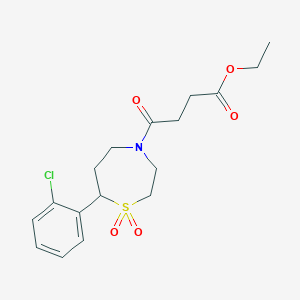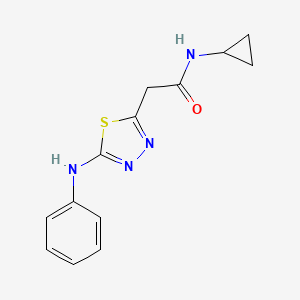![molecular formula C14H11BrFNO B2666889 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232824-81-5](/img/structure/B2666889.png)
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C14H11BrFNO and a molecular weight of 308.15 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . For instance, the synthesis of 4-Bromo-2-fluorobenzonitrile involves a two-step reaction with N-bromosuccinimide and CH2Cl2 at 0°C for 45 hours, followed by a reaction with sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol” include a molecular weight of 308.15 and a molecular formula of C14H11BrFNO . More specific properties like melting point, boiling point, and solubility were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Metal Ion Detection and DNA/Protein Interaction
Metal Ion Sensors and Biological Interactions
Schiff base chemosensors derived from bromoaniline, including structures similar to the compound of interest, have demonstrated notable selectivity in detecting Cu2+ and Zn2+ ions. These compounds form complexes that can detect Al3+ and Hg2+ via fluorescence quenching. Additionally, these complexes exhibit significant DNA- and human serum albumin (HSA)-binding efficacies, with variations in binding ability between different metal complexes. This highlights their potential in constructing molecular memory devices and investigating biological interactions (Das et al., 2021).
Structural and Thermal Analyses of Metal Complexes
Copper(II) and Oxido-vanadium(IV) Complexes
The reaction of a compound structurally similar to 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol with Cu(OAc)2·4H2O or VOSO4·3H2O resulted in complexes with distorted square pyramidal and octahedral geometries, respectively. These complexes were characterized through various analytical methods, revealing insights into their structural and thermal properties (Takjoo et al., 2013).
Catalytic and Polymerization Applications
CO2 Fixation into Cyclic Carbonates
Schiff base metal complexes containing azo groups and derivatives similar to the queried compound have been used as catalysts for the chemical fixation of CO2 into cyclic carbonates. This application is crucial for environmental management and the development of sustainable chemical processes (Ikiz et al., 2015).
Molecular and Computational Studies
DFT Computational Studies
Density Functional Theory (DFT) calculations on a compound closely related to 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol have provided insights into its molecular structure, electrostatic potential, and orbital energies. Such studies are essential for understanding the compound's reactivity, stability, and potential as a ligand in metal complexes (Tanak, 2019).
Direcciones Futuras
The future directions of “4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol” could involve further exploration and experimentation. Given its potential for forming Schiff base metal complexes, it could be used in the discovery of new therapeutic agents for the treatment of bacterial infections and cancers .
Propiedades
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRUXMUCNMSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)
![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)
![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)



![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)